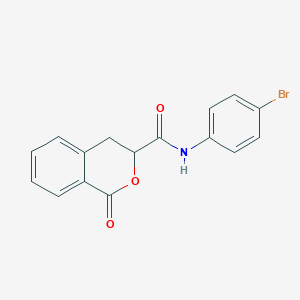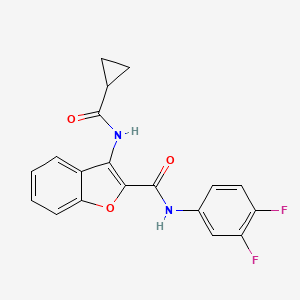
N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide, also known as BHOB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHOB is a small molecule that belongs to the class of oxalamide derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is not fully understood, but several studies have suggested that it may act by modulating the activity of various signaling pathways. N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in inflammation and cancer. It has also been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation. N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has also been found to inhibit the activity of several enzymes, such as COX-2 and MMP-9, which are involved in cancer progression. N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has also been found to exhibit low toxicity in vitro and in vivo. However, there are also limitations to the use of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide in lab experiments. N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is a relatively new compound, and its pharmacokinetic properties are not fully understood. The optimal dosage and treatment duration of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide have not been established, and further studies are needed to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the research on N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide. Further studies are needed to determine the optimal dosage and treatment duration of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide in vivo. The pharmacokinetic properties of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide need to be fully characterized to determine its bioavailability and distribution in vivo. The potential therapeutic applications of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders, need to be explored. The development of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide analogs with improved pharmacokinetic properties and efficacy is also an area of future research.
合成法
The synthesis of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide involves a multi-step process starting from readily available starting materials. The first step involves the synthesis of 2-hydroxy-4-methoxy-2-methylbutyric acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with benzylamine to form the benzylamide intermediate. The final step involves the reaction of the benzylamide intermediate with oxalyl chloride to form N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide. The synthesis of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has been reported in several scientific publications, and the yield and purity of the compound have been optimized.
科学的研究の応用
N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. Several scientific studies have reported the potential therapeutic applications of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide in the treatment of various diseases, such as cancer, viral infections, and inflammation. N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has been shown to inhibit the growth of cancer cells and induce cell death in several cancer cell lines. It has also been found to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis C virus. N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-benzyl-N'-(2-hydroxy-4-methoxy-2-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(20,8-9-21-2)11-17-14(19)13(18)16-10-12-6-4-3-5-7-12/h3-7,20H,8-11H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSWUPBHSSJXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C(=O)NCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B2870701.png)

![5-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B2870703.png)
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2870704.png)
![2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2870706.png)
![3-methyl-6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2870709.png)
![1-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2870713.png)
![(1R,4R,5R)-1-(4-Chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2870714.png)
![4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2870715.png)




![[2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2870723.png)